3-hydroxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide
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Overview
Description
3-hydroxy-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide is an organic compound known for its potential applications in various scientific fields. This compound belongs to the class of hydrazides, which are characterized by the presence of a hydrazine functional group attached to an acyl group. The structure of this compound includes a benzohydrazide core with a hydroxy group at the 3-position and a methoxy-substituted phenylmethylidene group at the N’ position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-hydroxybenzohydrazide and 2-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:
Reactants: 3-hydroxybenzohydrazide and 2-methoxybenzaldehyde.
Solvent: Ethanol.
Conditions: Reflux for several hours (typically 4-6 hours).
Product Isolation: The reaction mixture is cooled, and the precipitate is filtered and washed with cold ethanol to obtain the pure product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imine group (C=N) can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3-oxo-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide.
Reduction: Formation of 3-hydroxy-N’-[(2-methoxyphenyl)methyl]benzohydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-hydroxy-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide is used as a ligand in coordination chemistry. It forms complexes with various metal ions, which are studied for their structural and catalytic properties.
Biology
This compound has shown potential as a bioactive molecule. It exhibits antimicrobial and antioxidant activities, making it a candidate for further research in drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their ability to inhibit enzymes or interact with biological targets relevant to diseases.
Industry
In the industrial sector, this compound can be used as a corrosion inhibitor for metals. Its ability to form a protective layer on metal surfaces helps prevent corrosion, especially in acidic environments.
Mechanism of Action
The mechanism of action of 3-hydroxy-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide varies depending on its application. In biological systems, it may interact with enzymes or cellular components through hydrogen bonding, hydrophobic interactions, or coordination with metal ions. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its observed bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide
- 3,5-dihydroxy-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]benzohydrazide
Uniqueness
Compared to similar compounds, 3-hydroxy-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the hydroxy group at the 3-position and the methoxy group on the phenyl ring provides distinct electronic and steric properties, affecting its interaction with other molecules and its overall stability.
This detailed overview should provide a comprehensive understanding of 3-hydroxy-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-hydroxy-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-20-14-8-3-2-5-12(14)10-16-17-15(19)11-6-4-7-13(18)9-11/h2-10,18H,1H3,(H,17,19)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGPJMISSKIQEM-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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